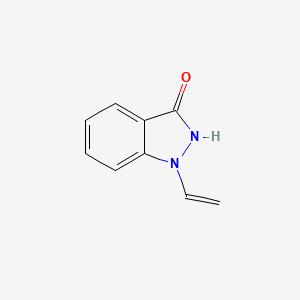

3H-Indazol-3-one, 1-ethenyl-1,2-dihydro-

Description

Contextual Significance of Indazolone Heterocycles in Advanced Organic Synthesis and Materials Science.

Indazole derivatives, bicyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are of considerable interest in medicinal chemistry and materials science. zxchem.comthegoodscentscompany.com The indazolone scaffold, a derivative of indazole, is a key structural motif in a variety of biologically active compounds. researchgate.netsigmaaldrich.com The versatility of the indazolone ring system allows for functionalization at various positions, leading to a diverse array of molecules with a broad spectrum of pharmacological activities. thegoodscentscompany.com

In the realm of materials science, the rigid and planar structure of the indazole core, coupled with its electronic properties, makes it an attractive building block for functional organic materials. These materials can exhibit interesting photophysical properties, and their incorporation into polymers can lead to materials with high thermal stability and specific conductive or light-emitting characteristics. basf.com

Academic Importance of N-Ethenyl Substituted Heterocyclic Systems.

N-ethenyl substituted heterocyclic systems, also known as N-vinyl heterocycles, are a class of monomers that have garnered significant academic and industrial interest. basf.com The vinyl group provides a reactive handle for polymerization, allowing for the synthesis of a wide range of functional polymers. zxchem.comtaylorandfrancis.com These polymers find applications in diverse fields such as pharmaceuticals, as drug delivery systems, and in materials science for the development of coatings, adhesives, and electronic materials. merckmillipore.comucdavis.edu

The ability to undergo controlled radical polymerization allows for the creation of well-defined polymer architectures, including block copolymers and star polymers, with tailored properties. zxchem.com The resulting polymers often exhibit unique thermal, mechanical, and photophysical properties due to the incorporation of the heterocyclic unit in the polymer backbone. basf.com

Overview of Current Research Landscape for 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro-.

Specific research focusing solely on 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- is limited in the current scientific literature. Much of the available information is on the parent compound, 1,2-dihydro-3H-indazol-3-one, and its various other N-substituted derivatives. nih.govresearchgate.netunilongindustry.com However, based on the well-established chemistry of both the indazolone core and N-vinyl heterocycles, it is possible to infer potential synthetic routes and applications for this specific compound.

The primary interest in 1-ethenyl-1,2-dihydro-3H-indazol-3-one would likely lie in its potential as a monomer for the synthesis of novel polymers. The resulting poly(1-ethenyl-1,2-dihydro-3H-indazol-3-one) could possess interesting material properties, combining the rigidity and potential bioactivity of the indazolone moiety with the processability of a polymer.

Interactive Data Tables

Below are tables summarizing key information for the parent compound and related N-vinyl heterocycles, providing context for the properties of 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro-.

Table 1: Properties of 1,2-dihydro-3H-indazol-3-one (Parent Compound)

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| CAS Number | 7364-25-2 |

| Appearance | Solid |

Table 2: Properties of N-Vinylpyrrolidone (A well-studied N-vinyl heterocycle)

| Property | Value |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| CAS Number | 88-12-0 |

| Boiling Point | 93-95 °C |

| Density | 1.04 g/cm³ |

Detailed Research Findings

While direct research on 1-ethenyl-1,2-dihydro-3H-indazol-3-one is not abundant, we can extrapolate from existing research on similar compounds.

Synthesis: The synthesis of N-vinyl heterocycles can be achieved through several methods. A common approach is the vinylation of the parent heterocycle. For instance, the reaction of an N-H containing heterocycle with acetylene (B1199291) or a vinylating agent like vinyl acetate (B1210297) in the presence of a suitable catalyst can yield the N-vinyl derivative. merckmillipore.com Another approach involves the palladium-catalyzed cross-coupling of the heterocycle with a vinyl halide.

Polymerization: N-vinyl monomers are known to undergo radical polymerization. zxchem.com Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity. The polymerization of 1-ethenyl-1,2-dihydro-3H-indazol-3-one would be expected to yield a polymer with the indazolone moiety as a pendant group.

Potential Applications: Based on the properties of related polymers, poly(1-ethenyl-1,2-dihydro-3H-indazol-3-one) could be investigated for applications in areas such as:

Biomaterials: The indazolone core is present in some bioactive molecules, suggesting potential for the polymer in biomedical applications. researchgate.net

Advanced Coatings: Polymers containing heterocyclic groups can exhibit enhanced thermal stability and adhesion properties.

Organic Electronics: The aromatic nature of the indazolone unit could impart interesting electronic properties to the polymer, making it a candidate for use in organic electronic devices.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-2-11-8-6-4-3-5-7(8)9(12)10-11/h2-6H,1H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJLGLQWLFSJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409028 | |

| Record name | 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-79-9 | |

| Record name | 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations in the Chemistry of 1 Ethenyl 1,2 Dihydro 3h Indazol 3 One

Mechanistic Pathways of N-Substituted Indazolone Formation.

The synthesis of the N-substituted indazolone core can be achieved through various strategies, each proceeding via distinct mechanistic pathways. These routes include cycloaddition, condensation, and metal-catalyzed reactions, often involving carefully orchestrated sequences of bond formation and rearrangement.

The formation of the indazolone ring frequently proceeds through identifiable intermediates that provide insight into the reaction mechanism.

In condensation-based approaches, such as the synthesis from primary amines and o-nitrobenzyl alcohols, the reaction is proposed to proceed via an o-nitrosobenzaldehyde intermediate. nih.govorganic-chemistry.orgorganic-chemistry.org A proposed mechanistic model for a photochemical variant of this reaction begins with the light-induced generation of an aci-nitro intermediate from the o-nitrobenzyl alcohol. nih.gov This intermediate undergoes a 6π electrocyclization to form an N-hydroxy anthranil (B1196931) species, which then fragments and loses water to yield the key o-nitrosobenzaldehyde. nih.gov The subsequent condensation of a primary amine with this intermediate can occur at either the nitroso or the aldehyde group. Both pathways ultimately converge, through cyclization, dehydration, and tautomerization events, to form the final indazolone ring. nih.gov

Table 1: Key Intermediates in Photochemical Indazolone Synthesis

| Precursor | Key Intermediate | Subsequent Species | Final Product |

|---|---|---|---|

| o-Nitrobenzyl alcohol | aci-Nitro intermediate | N-hydroxy anthranil | Indazolone |

| o-Nitrobenzyl alcohol | o-Nitrosobenzaldehyde | Condensation adducts (D/E) | Indazolone |

This table outlines the progression of intermediates in the photochemical synthesis of indazolones as proposed in the literature. nih.gov

Cycloaddition reactions offer another powerful route to the indazole core. For instance, 1-substituted-1H-indazoles can be synthesized through a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.gov In one described method, nitrile imines, generated in situ, react with benzyne (B1209423) in a rapid cycloaddition to afford N(1)-C(3) disubstituted indazoles. nih.gov While this example leads to an indazole, the fundamental pericyclic mechanism is relevant. A related strategy involves the intramolecular [4+2] cycloaddition of enynes to generate highly strained isoaromatic cyclic allenes, which then rearrange to form indolines, a related heterocyclic system. nih.gov

Transition metal catalysis has become an indispensable tool for constructing indazole rings, offering high efficiency and control. researchgate.net The mechanism of these reactions hinges on the generation and reactivity of specific catalyst active species.

Rhodium(III) and Cobalt(III) catalysts are frequently used for C–H bond functionalization and annulation cascades to form indazoles. nih.govnih.gov In a typical Rh(III)-catalyzed process, the active catalyst is formed from a precursor like [RhCp*Cl₂]₂ in the presence of a silver salt additive. nih.gov This active species coordinates to the substrate, such as an azobenzene, and facilitates C-H activation to form a five-membered metallacycle intermediate (e.g., a rhodacycle). nih.gov This intermediate then coordinates with a coupling partner (like an alkene), followed by migratory insertion, and subsequent steps such as β-hydride elimination and aromatization to yield the indazole product. nih.gov In some cases, a co-catalyst like copper(II) acetate (B1210297) is proposed to play a role in the β-hydride elimination step. nih.gov

Similarly, Co(III)-catalyzed syntheses involve the formation of a cobaltacycle intermediate following C-H activation. nih.gov Migratory insertion of a reaction partner, such as an aldehyde, into the cobalt-carbon bond forms an expanded cobaltacycle. nih.gov Protonation of this species releases an alcohol intermediate and regenerates the active catalyst, with the final indazole product being formed after intramolecular cyclization and dehydration. nih.gov

Table 2: Metal Catalysts and Proposed Intermediates in Indazole Synthesis

| Catalyst System | Substrate Type | Key Intermediate | Reaction Type |

|---|---|---|---|

| Rh(III)/Cu(II) | Imidates, Azobenzenes | Rhodacycle | C-H Activation/Annulation nih.gov |

| Co(III) | Azobenzenes | Cobaltacycle | C-H Functionalization/Cyclization nih.gov |

| Ru(II) | 2-Arylbenzo[d]thiazole | Cationic Ru-species | C-H Amidation researchgate.net |

| Pd(0)/Pd(II) | N-Tosylhydrazones, Anilines | Palladium-aryl species | Cross-coupling, C-H Activation researchgate.netmdpi.com |

This table summarizes various metal catalyst systems and the crucial active species or intermediates involved in the synthesis of the indazole scaffold.

While many syntheses proceed through polar or pericyclic pathways, radical and ionic mechanisms also represent potential routes for the formation of the indazolone skeleton, particularly for the introduction of the ethenyl group.

Anionic polymerization mechanisms offer a model for ionic pathways. The initiation of vinyl monomers can occur via electron transfer from an initiator like sodium naphthalenide. uni-bayreuth.de This transfer creates a monomer radical anion, which can rapidly dimerize to form a dianion. uni-bayreuth.de This bifunctional species then initiates polymerization. Applying this concept to the synthesis of 1-ethenyl indazolone, a pre-formed indazolone anion could potentially react with a vinyl-containing electrophile in an ionic process.

Free-radical mechanisms are also plausible, especially for the vinylation step. The free-radical polymerization of vinyl monomers involves initiation, propagation, and termination steps. nih.gov An initiator generates a free radical, which then adds to a monomer to create a monomer radical. nih.gov While this describes polymerization, a controlled, single addition of a vinyl radical or a reaction of an indazolone radical with a vinyl source could, in principle, generate the 1-ethenyl-1,2-dihydro-3H-indazol-3-one structure. Mechanistic studies on Mn-catalyzed C(sp³)-H amidation have revealed the involvement of a Mn-acyl nitrene intermediate, indicating that radical processes can be key in forming N-heterocycles. researchgate.net

Reaction Mechanisms Involving the Ethenyl Group of 1-Ethenyl-1,2-dihydro-3H-indazol-3-one.

The ethenyl (vinyl) group at the N-1 position is a versatile functional handle, enabling a range of subsequent transformations, most notably polymerization and cycloaddition reactions.

The ethenyl group of 1-ethenyl-1,2-dihydro-3H-indazol-3-one allows it to act as a monomer in polymerization reactions, which can proceed through different mechanisms, such as anionic or free-radical pathways.

In an anionic polymerization scenario, initiation would involve a suitable nucleophilic initiator attacking the β-carbon of the vinyl group. uni-bayreuth.de The rate and control of this initiation are highly dependent on the initiator, solvent polarity, and the aggregation state of the resulting ion pairs. uni-bayreuth.de Propagation proceeds by the repeated addition of monomer molecules to the newly formed carbanionic active center at the end of the growing polymer chain. uni-bayreuth.de

In a free-radical polymerization , the process is initiated by the decomposition of an initiator (e.g., a peroxide or an azo compound) to generate free radicals. nih.gov A radical then adds to the double bond of the ethenyl indazolone monomer, forming a new monomer radical. This is the initiation step. The propagation phase consists of the sequential addition of monomer units to this radical, rapidly forming a long polymer chain. nih.gov The interaction of a monomer radical with another monomer molecule leads to the formation of a dimer radical, and this process continues to extend the chain. nih.gov

The electron-deficient or electron-rich nature of the ethenyl group, influenced by the indazolone ring, allows it to participate as a 2π component in pericyclic reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (the ethenyl group) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Vinyl-substituted azaarenes, which are structurally related to 1-ethenyl indazolone, have been shown to act as dienophiles. nih.gov The reaction is often sluggish with unactivated dienes but can be significantly promoted by Lewis acids. nih.gov The Lewis acid coordinates to a basic site on the dienophile (likely the carbonyl oxygen or N-2 of the indazolone), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. nih.gov The mechanism is concerted, meaning all bonds are formed in a single transition state, leading to a high degree of stereochemical control. wikipedia.org

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (the ethenyl group) to create a five-membered heterocyclic ring. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for heterocycle synthesis. wikipedia.org The mechanism is typically a concerted, pericyclic process proceeding through a six-electron transition state. slideshare.net A wide variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, could potentially react with the ethenyl group of the indazolone. wikipedia.orgyoutube.com The regioselectivity of the addition (i.e., which end of the dipole bonds to which carbon of the vinyl group) is governed by steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgnumberanalytics.com

Kinetic and Thermodynamic Aspects of Indazolone Derivatization

The derivatization of the indazolone core, a critical scaffold in medicinal chemistry, is governed by a complex interplay of kinetic and thermodynamic factors. While specific quantitative data for 1-ethenyl-1,2-dihydro-3H-indazol-3-one is not extensively documented in publicly available literature, a thorough understanding of its reactivity can be extrapolated from studies on related indazole and indazolone systems. These investigations highlight the importance of tautomeric equilibria, reaction conditions, and the electronic and steric nature of substituents in dictating the course and outcome of derivatization reactions.

The reactivity of indazolones is fundamentally influenced by the equilibrium between their different tautomeric forms. For the parent 1,2-dihydro-3H-indazol-3-one, the two primary tautomers are the 1H-indazol-3(2H)-one and the 1H-indazol-3-ol forms. The relative stability of these tautomers is a key thermodynamic consideration. Computational studies, such as those using MP2/6-31G** level of theory, have indicated that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This preference is attributed to the lower aromaticity of the o-quinonoid 2H-indazole structure. thieme-connect.de

In the solid state, the 1H-indazol-3(2H)-one tautomer is the sole form present. thieme-connect.de However, in solution, the equilibrium can shift. For instance, in dimethyl sulfoxide (B87167) (DMSO), the 1H-indazol-3-ol tautomer becomes the major species, accounting for 75-85% of the mixture. thieme-connect.de This solvent-dependent equilibrium underscores the role of intermolecular interactions in modulating the thermodynamic landscape of indazolone systems. The enthalpy of sublimation for the parent 1,2-dihydro-3H-indazol-3-one has been determined to be 127.6 ± 1.5 kJ/mol. nist.gov

For derivatization reactions, the presence of the ethenyl group at the N-1 position of 1-ethenyl-1,2-dihydro-3H-indazol-3-one simplifies the tautomeric landscape to a degree, by precluding N-1 tautomerism. However, the fundamental principles of thermodynamic control, particularly in reactions involving other positions of the molecule, remain pertinent.

Table 1: Thermodynamic Parameters of Related Indazole Systems

| Compound | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| 1H-Indazole | ΔG₂₉₈ (1H vs 2H tautomer) | 17.2 kJ·mol⁻¹ | MP2/6-31G** calculation, aqueous phase | thieme-connect.de |

| Indazole | ΔE (1H vs 2H tautomer) | 15 kJ·mol⁻¹ | MP2/6-31G** calculation | nih.gov |

| 1,2-Dihydro-3H-indazol-3-one | ΔsubH° | 127.6 ± 1.5 kJ/mol | Standard conditions | nist.gov |

The regioselectivity of derivatization reactions, such as N-alkylation and N-acylation, is a classic example of the competition between kinetic and thermodynamic control. In the case of the broader indazole scaffold, N-alkylation can lead to a mixture of N-1 and N-2 substituted products. The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.

Studies have shown that certain conditions favor the thermodynamically more stable N-1 substituted product through an equilibration process. beilstein-journals.org For instance, the use of specific α-halo carbonyl electrophiles can lead to regioselective N-alkylation favoring the thermodynamic product. beilstein-journals.org Similarly, N-1 substituted indazoles have been achieved through thermodynamic equilibration with β-halo ester electrophiles. beilstein-journals.org This suggests that while a kinetically favored product may form initially, it can isomerize to the more stable thermodynamic product under appropriate conditions.

Regioselective N-acylation is also believed to proceed via the formation of the more stable N-1 regioisomer, potentially through the isomerization of an initially formed N-2 acylindazole. beilstein-journals.org The choice of reagents and reaction conditions is paramount in directing the reaction towards the desired, often thermodynamically favored, isomer. For example, in the N-arylation of N(1)-benzyl-1H-indazol-3(2H)-one using arylboronic acids, a Chan-Evans-Lam coupling reaction catalyzed by Cu(II) has been employed to achieve the desired N(2)-arylated products. researchgate.net

Table 2: Factors Influencing Regioselectivity in Indazole Derivatization

| Reaction Type | Key Factors | Predominant Product | Control Type | Reference |

|---|---|---|---|---|

| N-Alkylation | α-halo carbonyl electrophiles | N-1 substituted | Thermodynamic | beilstein-journals.org |

| N-Alkylation | β-halo ester electrophiles | N-1 substituted | Thermodynamic | beilstein-journals.org |

| N-Acylation | Isomerization | N-1 substituted | Thermodynamic | beilstein-journals.org |

| N-Arylation | Cu(II)-catalyzed coupling | N-2 substituted (on N-1 benzyl (B1604629) precursor) | Kinetic/Catalyst | researchgate.net |

Theoretical and Computational Chemistry of 1 Ethenyl 1,2 Dihydro 3h Indazol 3 One

Electronic Structure and Bonding Analysis

The introduction of an ethenyl (vinyl) group at the N-1 position of the indazolone ring is expected to significantly influence its electronic properties. Computational methods provide a powerful lens through which to examine these effects.

Molecular Orbital Theory and Electron Density Distribution

Molecular orbital (MO) theory helps in understanding the chemical reactivity and kinetic stability of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this, with their energy gap indicating the molecule's stability. umich.edu For 1-ethenyl-1,2-dihydro-3H-indazol-3-one, the HOMO is likely to be distributed over the electron-rich regions of the indazole ring and the π-system of the ethenyl group. The LUMO, conversely, would be expected to be located over the electron-deficient sites, such as the carbonyl group and the C=N bond of the pyrazolone (B3327878) ring.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would highlight the nucleophilic and electrophilic regions of the molecule. The nitrogen atoms and the carbonyl oxygen are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. The hydrogen atoms and the carbon atoms of the ethenyl group would likely exhibit lower electron density (positive potential).

Table 1: Calculated Electronic Properties of 1-Ethenyl-1,2-dihydro-3H-indazol-3-one (Hypothetical Data)

| Property | Value | Computational Method |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| $E_{LUMO}$ | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment (μ) | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is hypothetical and serves as an illustration of the types of values that would be obtained from quantum chemical calculations. The computational method indicated is commonly used for such studies. nih.govufms.br

Conformational Analysis of the 1-Ethenyl Substituent

The rotational barrier around the N-C bond connecting the ethenyl group to the indazolone ring is a key aspect of the molecule's conformational landscape. The planarity of the system, which would maximize π-conjugation between the vinyl group and the heterocyclic ring, is likely to be a low-energy conformation. However, steric hindrance between the vinyl protons and the adjacent carbonyl oxygen or the benzene (B151609) ring protons could lead to non-planar, or skewed, conformations being energetically accessible.

Computational studies on similar N-vinyl heterocyclic systems, such as N-vinyl-2-pyrrolidone, have provided insights into the conformational preferences of such moieties. researchgate.netwikipedia.org A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the ethenyl group and calculating the energy at each step. This would identify the global minimum energy conformation and any other local minima, as well as the transition states connecting them.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies.

Determination of Transition State Geometries and Activation Energies

For reactions involving 1-ethenyl-1,2-dihydro-3H-indazol-3-one, such as electrophilic additions to the vinyl group or nucleophilic additions to the carbonyl carbon, computational methods can model the reaction pathway. By locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. These calculations provide a theoretical framework for understanding the feasibility and kinetics of potential synthetic transformations. orientjchem.org

Computational Modeling of Reactivity and Selectivity

Computational models can predict the reactivity of different sites within the molecule. For instance, the regioselectivity of an electrophilic attack on the ethenyl group versus the aromatic ring can be assessed by comparing the activation energies of the competing pathways. Similarly, the chemoselectivity of a reagent that could react with either the ethenyl group or the carbonyl group can be computationally explored. These predictions are invaluable for designing synthetic routes and understanding the outcomes of chemical reactions. physchemres.org

Studies on Tautomerism of the Indazolone Core and Influence of the Ethenyl Group

The indazolone core can exist in different tautomeric forms, primarily the 3H-indazol-3-one (keto) and the 1H-indazol-3-ol (enol) forms. nih.govupenn.edu The position of this equilibrium is sensitive to the substituent on the nitrogen atom and the solvent environment.

Computational studies on the parent indazolin-3-one have shown that the relative stability of the tautomers can be accurately predicted using methods like Density Functional Theory (DFT). nih.gov For 1-ethenyl-1,2-dihydro-3H-indazol-3-one, the ethenyl group at the N-1 position fixes the tautomeric form to the 3H-indazol-3-one structure, preventing the formation of the 1H-indazol-3-ol tautomer that is observed for the unsubstituted parent compound in some conditions. However, the possibility of a 2H-indazol-3-one tautomer, where the ethenyl group would be at the N-2 position, could be computationally investigated. The relative energies of the 1-ethenyl and the hypothetical 2-ethenyl isomers would indicate the thermodynamic preference. Based on studies of other N-substituted indazoles, the 1-substituted isomer is generally found to be thermodynamically more stable. researchgate.net

Application of Density Functional Theory (DFT) in Understanding Structure-Reactivity Relationships

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For a heterocyclic system like 1-ethenyl-1,2-dihydro-3H-indazol-3-one, DFT calculations can provide profound insights into its geometry, stability, and chemical reactivity. Such studies are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results. nih.govresearchgate.netsemanticscholar.org

A primary application of DFT in the study of this compound would be the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing accurate predictions of bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental for understanding the molecule's three-dimensional structure and steric properties.

Furthermore, DFT is instrumental in elucidating the electronic properties that govern the reactivity of 1-ethenyl-1,2-dihydro-3H-indazol-3-one. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, signifying its electrophilic character. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Another valuable tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This visual representation is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby guiding the understanding of its interaction with other reagents. For 1-ethenyl-1,2-dihydro-3H-indazol-3-one, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their role as potential sites for electrophilic attack, while positive potential regions would indicate susceptibility to nucleophilic attack. nih.gov

DFT calculations also allow for the determination of various quantum chemical descriptors that quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other related compounds.

A DFT study on 1-ethenyl-1,2-dihydro-3H-indazol-3-one would also investigate its tautomeric forms. Like other indazolones, this compound can exist in different tautomeric structures, and DFT calculations can accurately predict the relative stabilities of these tautomers in both the gas phase and in different solvents, providing a clearer picture of its predominant form under various conditions. researchgate.net

The following tables represent hypothetical data that would be generated from a comprehensive DFT study on 1-ethenyl-1,2-dihydro-3H-indazol-3-one, providing a quantitative basis for the structure-reactivity discussion.

Table 1: Calculated Geometric Parameters for 1-Ethenyl-1,2-dihydro-3H-indazol-3-one (Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.23 |

| N-N | 1.39 | |

| N-C (ethenyl) | 1.45 | |

| C=C (ethenyl) | 1.34 | |

| Bond Angle (°) | N-N-C | 108.5 |

| C-N-C (ethenyl) | 125.0 | |

| Dihedral Angle (°) | C-N-C=C (ethenyl) | 175.0 |

Table 2: Calculated Quantum Chemical Descriptors for 1-Ethenyl-1,2-dihydro-3H-indazol-3-one (Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 2.35 |

| Global Electrophilicity Index | ω | 3.66 |

Table 3: Mulliken Atomic Charges for Selected Atoms of 1-Ethenyl-1,2-dihydro-3H-indazol-3-one (Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Atom | Atomic Charge (a.u.) |

| O | -0.550 |

| N1 | -0.210 |

| N2 | -0.150 |

| C3 (carbonyl) | +0.450 |

| C (vinyl, alpha) | -0.180 |

| C (vinyl, beta) | -0.250 |

Reactivity and Derivatization Strategies of 1 Ethenyl 1,2 Dihydro 3h Indazol 3 One

Reactions Involving the Ethenyl Moiety

The ethenyl group is a versatile functional handle that allows for a variety of chemical transformations, including polymerization, reduction, and addition reactions. These reactions provide pathways to novel materials and complex molecular architectures.

Polymerization

The vinyl group of 1-ethenyl-1,2-dihydro-3H-indazol-3-one serves as a polymerizable monomer unit. The polymerization of N-vinyl heterocycles is a well-established field, offering access to a range of functional polymers.

Free-radical polymerization is a common method for polymerizing vinyl monomers. rsc.orgresearchgate.net The process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer, poly(1-ethenyl-1,2-dihydro-3H-indazol-3-one), would feature a carbon-carbon backbone with pendant indazolone groups.

The polymerization of N-vinyl monomers, such as N-vinylpyrrolidone (NVP) and N-vinylcaprolactam, has been extensively studied and proceeds via the opening of the carbon-carbon double bond. nih.gov The reactivity of N-vinyl monomers in radical polymerization can be influenced by the nature of the heterocyclic ring. For instance, the radical polymerization of 4-vinylimidazole has been reported to be significantly faster than that of styrene. rsc.org The polymerization of N-vinylformamide has also been investigated, leading to the formation of novel comb-structured polyelectrolytes. nsf.gov

Table 1: Examples of Radical Polymerization of N-Vinyl Heterocycles (Data inferred from analogous systems)

| Monomer | Initiator | Solvent | Temperature (°C) | Resulting Polymer |

| N-Vinylpyrrolidone (NVP) | AIBN | Benzene (B151609) | 60 | Poly(N-vinylpyrrolidone) mdpi.com |

| N-Vinylcaprolactam | Radical Initiator | - | 50-70 | Poly(N-vinylcaprolactam) nih.gov |

| N-Vinylformamide | AIBN | 1,4-Dioxane | - | Poly(N-vinylformamide) nsf.govnih.gov |

| 4-Vinylimidazole | Radical Initiator | - | - | Poly(4-vinylimidazole) rsc.org |

Living polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization and living cationic polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. These methods are applicable to N-vinyl monomers, enabling the synthesis of well-defined polymers.

RAFT polymerization of N-vinyl monomers, which are often classified as less activated monomers (LAMs), typically requires specific RAFT agents like xanthates or dithiocarbamates to achieve good control. nih.govtandfonline.commdpi.com For example, the RAFT polymerization of N-vinylpyrrolidone (NVP) has been successfully achieved using various CTAs, leading to polymers with narrow molecular weight distributions. rsc.orgdiva-portal.org This technique allows for the synthesis of block copolymers by sequential monomer addition. mdpi.comacs.orgmdpi.com

Living cationic polymerization is another powerful tool for the controlled polymerization of vinyl ethers and other electron-rich alkenes. rsc.orgnih.govnih.govacs.orgrsc.org This method often employs a Lewis acid or a protonic acid as an initiator. The living nature of the polymerization allows for the synthesis of block copolymers and other complex architectures. rsc.org

Table 2: Examples of Living Polymerization of N-Vinyl Monomers (Data inferred from analogous systems)

| Monomer | Polymerization Technique | Initiator/CTA | Solvent | Key Feature | Reference |

| N-Vinylpyrrolidone | RAFT | O-ethyl S-(phthalimidylmethyl) xanthate | Benzene | Controlled molecular weight and low dispersity | mdpi.comacs.org |

| N-Vinylpyrrolidone | RAFT | Cyanoprop-2-yl-1-dithionaphthalate | HFIP | Enhanced control via hydrogen bonding | rsc.org |

| Vinyl Ethers | Living Cationic | Electrophilic Selenium Reagents/Mn(CO)5Br | - | Ambient temperature polymerization | rsc.org |

| Vinyl Ethers | Living Cationic | Trifluoromethyl sulfonates | Various | Controlled molecular weight and tacticity | nih.gov |

Copolymerization of 1-ethenyl-1,2-dihydro-3H-indazol-3-one with other vinyl monomers provides a route to polymers with tailored properties. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. researchgate.netresearchgate.netmdpi.comacs.org

The copolymerization of N-vinylpyrrolidone (NVP) with various monomers, such as acrylates, methacrylates, and vinyl esters, has been extensively investigated. acs.orgresearchgate.netmdpi.comnih.gov The Alfrey-Price Q-e scheme can be used to predict the copolymerization behavior of N-vinyl monomers. researchgate.net For example, NVP has been copolymerized with isobornyl methacrylate (B99206) via both free radical and RAFT polymerization, with the reactivity ratios indicating a higher reactivity for the methacrylate monomer. mdpi.com

Table 3: Reactivity Ratios for Copolymerization of N-Vinyl Monomers (Data inferred from analogous systems)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |

| N-Vinylpyrrolidone | Isobornyl Methacrylate | 0.292 | 2.673 | Free Radical | mdpi.com |

| N-Vinylpyrrolidone | Isobornyl Methacrylate | r₁₁=4.466, r₂₁=14.830 | r₂₂=0, r₁₂=0 | RAFT (penultimate model) | mdpi.com |

| N-Vinylpyrrolidone | 2-Chloroethyl Vinyl Ether | - | - | RAFT | nih.gov |

| Vinylidene Fluoride (B91410) | Fluoro(sulfinyl)acetyl Monomer | 0.63 | 0.43 | Free Radical | researchgate.net |

Hydrogenation and Reductive Transformations of the Ethenyl Bond

The ethenyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.orgelsevier.comiitm.ac.in The hydrogenation would convert 1-ethenyl-1,2-dihydro-3H-indazol-3-one to 1-ethyl-1,2-dihydro-3H-indazol-3-one, a saturated analogue.

Table 4: Typical Conditions for Catalytic Hydrogenation of Alkenes (General conditions applicable to the ethenyl group)

| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (atm) |

| Pd/C | Ethanol, Methanol, Ethyl Acetate (B1210297) | Room Temperature | 1 - 4 |

| PtO₂ (Adam's catalyst) | Acetic Acid, Ethanol | Room Temperature | 1 - 4 |

| Raney Nickel | Ethanol | Room Temperature - 100 | 1 - 100 |

Functionalization through Electrophilic and Nucleophilic Additions to the Ethenyl Group

The electron-rich nature of the ethenyl group, influenced by the nitrogen atom of the indazole ring, makes it susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition:

Electrophilic addition reactions involve the attack of an electrophile on the carbon-carbon double bond. libretexts.orgchemguide.co.ukyoutube.comlumenlearning.com The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). The nitrogen atom of the heterocycle can influence the electron density of the vinyl group, potentially directing the electrophilic attack.

Nucleophilic Addition (Michael Addition):

The ethenyl group attached to the nitrogen of the indazolone ring can act as a Michael acceptor, particularly if the indazolone ring imparts sufficient electron-withdrawing character. thieme-connect.comthieme-connect.comyoutube.comlibretexts.orgquora.com This allows for the conjugate addition of a wide range of nucleophiles, including carbanions, amines, thiols, and alkoxides. nsf.govacs.orgthieme-connect.comthieme-connect.comacs.org These reactions are often base-catalyzed and provide a powerful method for carbon-carbon and carbon-heteroatom bond formation. For example, vinyl-substituted pyridines and other N-heterocycles readily undergo Michael addition with various nucleophiles. nsf.govacs.orgthieme-connect.comthieme-connect.comacs.org

Table 5: Examples of Nucleophilic Addition to Vinyl-Substituted N-Heterocycles (Data inferred from analogous systems)

| Vinyl Heterocycle | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| 2- or 4-Vinylpyridine | Diethylmalonate | Base-promoted | Functionalized Pyridine | thieme-connect.comthieme-connect.com |

| Vinyl-substituted Pyridines | Indole, Pyrrole | - | Alkylated Heterocycles | thieme-connect.com |

| 2-Vinylquinoline | Isopropylidene ester of malonic acid | Spontaneous (no base) | Functionalized Quinoline | thieme-connect.comthieme-connect.com |

| Alkenyl N-Heterocycles | Amino Acid Esters | - | Modified Amino Acids | acs.org |

| 1,2-di-(2-pyridyl)ethylene | Organolithium reagents | -78 °C | Functionalized Pyridine | nsf.gov |

Transformations at the Indazolone Ring System.

The indazolone ring is a privileged structure in medicinal chemistry, and its functionalization is key to developing new molecular entities. researchgate.netnih.gov Transformations can be directed towards the C-H bonds of the benzo portion, the carbonyl group, or through reactions that expand the bicyclic system into more complex fused heterocycles.

Direct C−H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov For the indazolone system, transition-metal catalysis, particularly with palladium and copper, has been instrumental. researchgate.net While specific examples involving the 1-ethenyl substituent are not extensively documented, the general principles of C-H activation on the indazole nucleus are well-established and applicable.

Palladium-catalyzed C-H arylation reactions, for instance, can selectively introduce aryl groups at the C3-position of 2H-indazoles. researchgate.netacs.org Similarly, ligand-directed C-H functionalization can install a variety of carbon-carbon and carbon-heteroatom bonds. nih.gov For N-substituted indazoles, these reactions often target the C7-position of the benzene ring. Rhodium(III)-catalyzed C-H allylation of 1-arylindazolones has also been demonstrated, showcasing a method for divergent synthesis. nih.gov

In addition to direct C-H activation, cross-coupling reactions on pre-halogenated indazolones are a common strategy. Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones is a known method to form the indazole ring itself, which can then be further functionalized. nih.gov Nickel catalysis has also been employed for the C-H arylation and alkenylation of related azoles like imidazoles, suggesting its potential applicability to indazoles. rsc.orgnagoya-u.ac.jp These methods provide a toolbox for creating a diverse library of substituted indazolones, where the 1-ethenyl group could be carried through the reaction sequence or installed at a later stage.

| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| C-H Arylation | PdCl₂/phen/Ag₂CO₃/K₃PO₄ | C3 | 3-Aryl-2H-indazoles | researchgate.net |

| C-H Arylation | CuI/phen/LiOt-Bu | C3 | 3-Aryl-2H-indazoles | researchgate.net |

| C-H Functionalization/Isocyanide Insertion | Pd(OAc)₂ | C3 | Benzoxazinoindazoles | acs.org |

| C-H Allylation | [RhCp*Cl₂]₂/AgSbF₆ | C7 | 7-Allyl-1-aryl-indazolones | nih.gov |

| Intramolecular N-Arylation (Synthesis) | CuI/1,10-phenanthroline/KOH | N1 | N-Aryl/N-Thiazolyl-1H-indazoles | nih.gov |

The carbonyl group at the C3-position of the indazolone ring behaves as a cyclic amide, or lactam, and its reactivity is a key aspect of the molecule's chemical profile. This functional group can undergo a range of transformations typical of carbonyls, although its reactivity is tempered by resonance with the adjacent nitrogen atoms.

One potential transformation is reduction. The use of strong reducing agents could, in principle, reduce the carbonyl to a methylene (B1212753) group (CH₂), affording the corresponding 1-ethenyl-2,3-dihydro-1H-indazole. Alternatively, milder hydride reagents might achieve partial reduction to the corresponding 3-hydroxy-indazole, a tautomeric form of the parent indazolone.

Addition reactions with organometallic reagents, such as Grignard or organolithium compounds, could lead to the formation of tertiary alcohols at the C3-position. Furthermore, N-heterocyclic carbenes derived from indazolium salts have been shown to react with ketones and aldehydes, forming stable adducts or catalyzing redox esterifications, suggesting the C3-position can be a site for nucleophilic attack by such species. nih.gov The synthesis of indazolones mediated by hypervalent iodine reagents like iodoxybenzoic acid (IBX) proceeds via an oxidative N-N bond formation, highlighting the electrophilic nature of carbonyl precursors in the cyclization step. nih.gov

| Transformation | Reagent Class | Potential Product |

|---|---|---|

| Full Reduction | Strong reducing agents (e.g., LiAlH₄) | 1-Ethenyl-2,3-dihydro-1H-indazole |

| Partial Reduction | Mild hydride reagents (e.g., NaBH₄) | 1-Ethenyl-2,3-dihydro-1H-indazol-3-ol |

| Nucleophilic Addition | Organometallic reagents (e.g., R-MgBr) | 3-Alkyl-1-ethenyl-2,3-dihydro-1H-indazol-3-ol |

| Wittig-type Reactions | Phosphorus ylides | 3-Methylene-1-ethenyl-2,3-dihydro-1H-indazole |

Annulation reactions provide a powerful strategy for building molecular complexity by constructing new rings onto an existing scaffold. The indazolone system can participate in such reactions, serving as a building block for more elaborate fused polycyclic heterocycles. These reactions often leverage the principles of cycloaddition, where parts of the indazolone ring act as either the 2π, 4π, or dipolar component.

For example, Rh(III)-catalyzed C-H functionalization followed by annulation with coupling partners like 5-methylene-1,3-dioxan-2-one can yield fused indazolone heterocycles. nih.gov This approach builds a new ring onto the benzo portion of the indazolone. Another strategy involves using the inherent reactivity of the heterocyclic system in cycloadditions. Vinyl-substituted heterocycles, analogous to 1-ethenyl-indazolone, are known to participate as 4π components in [4+2] cycloaddition reactions to form carbazole-type frameworks. researchgate.net

Vinyl azides, which share the vinyl functional group, undergo various cycloaddition reactions, highlighting the synthetic potential of the ethenyl moiety. nih.govnih.gov Depending on the reaction conditions and the reaction partner, the indazolone core could act as a dienophile or dipolarophile in [4+2] or [3+2] annulations, respectively, leading to a diverse array of fused systems. nih.govresearchgate.netchim.itnih.gov The specific mode of reactivity would be influenced by the electronic nature of both the indazolone and the reacting partner.

| Annulation Strategy | Catalyst/Reagents | Fused System Formed | Reference |

|---|---|---|---|

| Rh(III)-Catalyzed [4+1] Annulation | [RhCp*Cl₂]₂ / Allenes | Indazole derivatives with quaternary carbon | researchgate.net |

| Rh(III)-Catalyzed C-H/N-H Annulation | 5-Methylene-1,3-dioxan-2-one | Indazolone fused heterocycles | nih.gov |

| Phosphine-Catalyzed [4+2] Annulation | Chiral Phosphine (B1218219) / Allenoates | Dihydrocarbazoles (from Indoles) | nih.gov |

| Photochemical [3+2] Cycloaddition | Light / Nitrones, Ylides | Diverse heterocycles (from Vinyldiazo compounds) | nih.gov |

Role as a Building Block in Complex Chemical Synthesis.

The indazole and indazolone nuclei are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets, leading to a wide range of pharmacological activities. nih.govnih.gov Consequently, 1-ethenyl-1,2-dihydro-3H-indazol-3-one serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications, including antiviral, antibacterial, anti-inflammatory, and antitumor agents. researchgate.netnih.gov

The utility of this scaffold is exemplified by the numerous FDA-approved drugs that contain an indazole core, such as Pazopanib (an anticancer agent) and YC-1 (a platelet anti-aggregating agent). nih.govresearchgate.net The synthesis of these complex molecules often relies on the step-wise functionalization of the indazole ring system. For instance, the rapid synthesis of YC-1 has been demonstrated using palladium- and copper-catalyzed C-H arylation of the indazole core as a key step. researchgate.net

Beyond medicinal chemistry, indazole derivatives are precursors in materials science and are used in the synthesis of natural products. The development of robust synthetic methods, including one-pot and flow chemistry approaches, has made these building blocks more accessible for constructing complex architectures. mdpi.comresearchgate.net The presence of the ethenyl group on 1-ethenyl-1,2-dihydro-3H-indazol-3-one adds another layer of synthetic utility, allowing for polymerizations or click-chemistry type reactions to link the scaffold to other molecules or materials.

| Compound Name | Compound Class | Application/Activity | Reference |

|---|---|---|---|

| Pazopanib | Tyrosine Kinase Inhibitor | Anticancer (Renal cell carcinoma) | nih.gov |

| Niraparib | PARP Inhibitor | Anticancer (Ovarian, Breast) | nih.gov |

| YC-1 | sGC Activator | Platelet Anti-aggregating Agent | researchgate.net |

| Granisetron | 5-HT₃ Receptor Antagonist | Antiemetic | nih.gov |

| Benzydamine | NSAID | Anti-inflammatory, Analgesic | nih.gov |

Emerging Research Directions and Future Perspectives in 1 Ethenyl 1,2 Dihydro 3h Indazol 3 One Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For 1-ethenyl-1,2-dihydro-3H-indazol-3-one, future research is expected to focus on moving away from traditional multi-step syntheses that often involve hazardous reagents and generate significant waste.

One promising green approach is the use of photochemical methods. The synthesis of the parent 1,2-dihydro-3H-indazol-3-one has been achieved photochemically from o-nitrobenzyl alcohols in an aqueous solvent at room temperature. nih.govorganic-chemistry.org This method avoids harsh reaction conditions and the use of toxic solvents. Future work could adapt this photochemical strategy for the direct introduction of the ethenyl group or for the synthesis of the indazolone core prior to a green vinylation step.

Another sustainable strategy involves the use of biodegradable solvents. For instance, the click chemistry synthesis of 1,2,3-triazoles has been successfully performed in Cyrene™, a biodegradable solvent, which allows for product isolation via simple precipitation in water, thereby reducing the need for organic solvent extractions and purifications. organic-chemistry.org Exploring similar biodegradable solvent systems for the synthesis of 1-ethenyl-1,2-dihydro-3H-indazol-3-one could significantly improve the environmental footprint of its production.

Catalytic methods that avoid the use of stoichiometric and often toxic reagents are also a key area of green chemistry. Copper-catalyzed and palladium-catalyzed cross-coupling reactions have been employed for the N-vinylation of various azoles. researchgate.net The development of highly efficient and recyclable catalysts for the N-vinylation of 1,2-dihydro-3H-indazol-3-one would be a significant step towards a more sustainable synthesis.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantage for 1-Ethenyl-1,2-dihydro-3H-indazol-3-one |

| Photochemical Synthesis | Use of renewable energy, safer solvents | Mild reaction conditions, reduced waste, potential for novel reactivity |

| Biodegradable Solvents | Use of safer solvents and auxiliaries | Reduced environmental impact, simplified workup |

| Heterogeneous Catalysis | Catalysis | Catalyst recyclability, reduced metal contamination of the product |

Integration into Flow Chemistry Platforms

Flow chemistry, or continuous-flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and greater scalability. nih.gov The integration of the synthesis of 1-ethenyl-1,2-dihydro-3H-indazol-3-one into flow chemistry platforms is a promising research direction.

The synthesis of the broader indazole class has already been successfully translated to a continuous-flow process. For example, the synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate (B1233558) has been optimized in a flow reactor, achieving high yields in a controlled and safe manner. researchgate.net Similarly, a general and versatile route to a range of indazoles, including 3-hydroxy analogues, has been developed using flow chemistry. nih.gov

Future research will likely focus on adapting these existing flow chemistry protocols for the synthesis of the 1,2-dihydro-3H-indazol-3-one core, followed by an in-line N-vinylation step. This could involve pumping a solution of the indazolone and a vinylating agent through a heated reaction coil containing a solid-supported catalyst. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved purity, and the potential for the safe handling of reactive intermediates.

| Flow Chemistry Advantage | Implication for 1-Ethenyl-1,2-dihydro-3H-indazol-3-one Synthesis |

| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. |

| Improved Reproducibility | Consistent product quality and yield. |

| Enhanced Scalability | Facile scaling from laboratory to industrial production. |

| Process Intensification | Reduced reaction times and plant footprint. |

Exploration of Advanced Materials Applications Beyond Traditional Polymers

The presence of a polymerizable vinyl group on the 1-ethenyl-1,2-dihydro-3H-indazol-3-one scaffold opens up significant opportunities for its use as a monomer in the creation of novel polymers and advanced materials. While research on polymers derived specifically from this compound is nascent, studies on other N-vinyl heterocycles provide a strong indication of the potential applications.

For example, poly(N-vinylcarbazole) is a well-known photoconductive polymer used in organic electronics. rsc.org Similarly, poly(N-vinyl-1,2,3-triazole)s have been synthesized and shown to possess high glass transition temperatures, suggesting good thermal stability. rsc.org The polymerization of 1-ethenyl-1,2-dihydro-3H-indazol-3-one could lead to polymers with unique optical, electronic, and thermal properties, stemming from the specific electronic structure of the indazolone ring.

The photopolymerization of N-vinylcarbazole has been demonstrated using household UV LED bulbs, highlighting the potential for energy-efficient curing processes. nih.gov This suggests that 1-ethenyl-1,2-dihydro-3H-indazol-3-one could be a valuable component in photocurable formulations for coatings, adhesives, and 3D printing resins. The indazolone moiety could impart specific functionalities to the resulting polymer, such as altered refractive index, enhanced adhesion, or specific interactions with other materials.

Furthermore, the incorporation of 1-ethenyl-1,2-dihydro-3H-indazol-3-one as a comonomer in polymerization reactions could be used to fine-tune the properties of existing polymers. For instance, its inclusion in acrylate-based polymers could modify their mechanical, thermal, and surface properties.

| Potential Application | Rationale based on N-Vinyl Heterocycle Research |

| Organic Electronics | Potential for photoconductivity or charge-transporting properties. |

| High-Performance Polymers | The rigid indazolone core may lead to polymers with high thermal stability. |

| Photocurable Resins | The vinyl group allows for rapid polymerization upon exposure to light. |

| Functional Coatings | The indazolone moiety can impart specific surface properties. |

Computational Design of Novel 1-Ethenyl-1,2-dihydro-3H-indazol-3-one Derivatives with Targeted Reactivity

Computational chemistry and in silico design are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. nih.govresearchgate.net For 1-ethenyl-1,2-dihydro-3H-indazol-3-one, computational methods can be employed to design novel derivatives with tailored reactivity and to predict their suitability for various applications.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of the molecule, including the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This information can provide insights into the reactivity of the vinyl group in polymerization reactions and the potential for the indazolone core to participate in electronic interactions. For example, by introducing electron-donating or electron-withdrawing substituents on the benzene (B151609) ring of the indazolone, it is possible to computationally predict the resulting changes in the electronic properties and reactivity of the vinyl group.

Molecular docking studies, commonly used in drug design, could be adapted to predict the interactions of 1-ethenyl-1,2-dihydro-3H-indazol-3-one-based polymers with other molecules or surfaces. nih.gov This could guide the design of functional materials with specific binding or recognition properties.

Furthermore, computational tools can aid in the design of synthetic routes by modeling reaction mechanisms and predicting the feasibility of different synthetic transformations. This can help to identify the most promising and efficient pathways for the synthesis of novel 1-ethenyl-1,2-dihydro-3H-indazol-3-one derivatives.

| Computational Method | Application to 1-Ethenyl-1,2-dihydro-3H-indazol-3-one |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity of the vinyl group. |

| Molecular Dynamics (MD) Simulations | Modeling the conformational behavior of polymers derived from the monomer. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the properties of novel derivatives based on their structure. |

| Reaction Mechanism Modeling | Guiding the development of efficient synthetic routes. |

Q & A

Q. What are the standard synthetic protocols for preparing 1-ethenyl-1,2-dihydro-3H-indazol-3-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves functionalizing the indazolone core at the N1 position. A common approach is nucleophilic substitution or coupling reactions using precursors like 3H-indazol-3-one (CAS 7364-25-2) . For the ethenyl group, palladium-catalyzed Heck coupling or vinylation reactions may be employed. Optimization includes:

- Temperature control : Reactions often require reflux conditions (e.g., ethanol at 80°C) to ensure complete substitution .

- Catalyst selection : Pd(PPh₃)₄ or Fe₃O4-based nanocatalysts improve regioselectivity and reduce side products .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol aids in recrystallization .

Q. How can researchers characterize the purity and structural integrity of 1-ethenyl-1,2-dihydro-3H-indazol-3-one using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ peaks. For example, the molecular ion for C9H8N2O (MW 160.18) appears at m/z 161.18 .

- UV-Vis : A λmax near 306 nm (in methanol) confirms π→π* transitions in the indazolone core .

Intermediate Research Questions

Q. What experimental strategies are recommended to study the stability of 1-ethenyl-1,2-dihydro-3H-indazol-3-one under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Thermal Stability :

Q. How can researchers design experiments to investigate the compound’s reactivity with nucleophiles or electrophiles?

Methodological Answer:

- Nucleophilic Attack :

- Electrophilic Substitution :

- Use nitration (HNO3/H2SO4) or halogenation (Br2/FeBr3) on the aromatic ring. LC-MS can identify mono- or di-substituted products .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity of the ethenyl group in 1-ethenyl-1,2-dihydro-3H-indazol-3-one under nucleophilic or electrophilic conditions?

Methodological Answer:

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts or IR absorption bands) observed for 1-ethenyl-1,2-dihydro-3H-indazol-3-one synthesized via different routes?

Methodological Answer:

- Variable Temperature NMR :

- Isotopic Labeling :

- Cross-Validation :

Data-Driven Research Questions

Q. What strategies are recommended for analyzing conflicting bioactivity data in studies involving 1-ethenyl-1,2-dihydro-3H-indazol-3-one derivatives?

Methodological Answer:

- Dose-Response Curves :

- Test compounds at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Kinetic Studies :

- Measure IC50 values over 24–72 hours to account for time-dependent inhibition .

- Structural Analogues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.